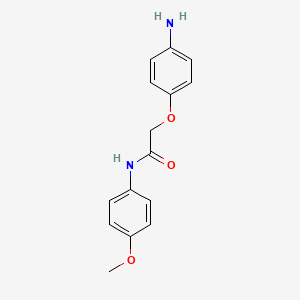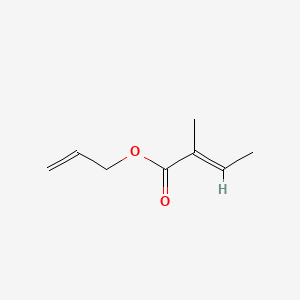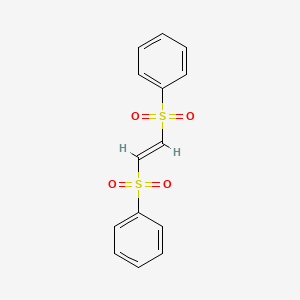
α-D-Glucopiranósido de bencilo
Descripción general
Descripción
Benzyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C13H18O6. It is formed by linking a benzyl group with alpha-D-glucopyranose through a glycosidic bond. This compound appears as a white or off-white crystalline powder and is slightly soluble in water and methanol .
Aplicaciones Científicas De Investigación
Benzyl alpha-D-glucopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
Mode of Action
It is known to be involved in glycosylation reactions, where it can form glycosidic bonds . Glycosylation is a critical biological process that involves the addition of a glycosyl group to a molecule, often a protein or lipid. This process can significantly alter the function and properties of the target molecule .
Biochemical Pathways
Benzyl alpha-D-glucopyranoside is involved in the glycosylation biochemical pathway . Glycosylation is a crucial process in biology, affecting a wide range of cellular functions, including protein folding, cell-cell adhesion, and immune response. The downstream effects of this pathway are vast and depend on the specific target molecules being glycosylated .
Result of Action
The molecular and cellular effects of Benzyl alpha-D-glucopyranoside’s action are largely dependent on the specific targets and pathways it interacts with. Given its involvement in glycosylation, it can potentially influence a wide range of cellular processes .
Análisis Bioquímico
Biochemical Properties
Benzyl alpha-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as beta-glucosidases, which hydrolyze the glycosidic bond to release glucose and benzyl alcohol . This interaction is essential for the metabolism of glycosides in various organisms. The compound also interacts with other biomolecules, including proteins and lipids, influencing their structure and function.
Cellular Effects
Benzyl alpha-D-glucopyranoside affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, thereby affecting glucose levels in cells . This inhibition can lead to changes in cellular energy metabolism and impact processes such as glycogen synthesis and glycolysis.
Molecular Mechanism
The molecular mechanism of Benzyl alpha-D-glucopyranoside involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for beta-glucosidases, which catalyze the hydrolysis of the glycosidic bond . This reaction results in the release of glucose and benzyl alcohol. Additionally, Benzyl alpha-D-glucopyranoside can inhibit the activity of alpha-glucosidase, leading to reduced glucose absorption and altered gene expression related to glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl alpha-D-glucopyranoside can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Benzyl alpha-D-glucopyranoside can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and consistent modulation of glucose metabolism .
Dosage Effects in Animal Models
The effects of Benzyl alpha-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit alpha-glucosidase without causing significant adverse effects . At higher doses, it may lead to toxic effects such as gastrointestinal disturbances and liver toxicity . These dose-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
Benzyl alpha-D-glucopyranoside is involved in metabolic pathways related to glycoside hydrolysis and glucose metabolism. It interacts with enzymes such as beta-glucosidases and alpha-glucosidases, influencing the breakdown and absorption of carbohydrates . The compound can also affect metabolic flux and metabolite levels, altering the balance of glucose and other sugars in cells .
Transport and Distribution
Within cells and tissues, Benzyl alpha-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular compartments.
Subcellular Localization
Benzyl alpha-D-glucopyranoside is localized to specific subcellular compartments, where it can interact with enzymes and other biomolecules. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . For example, the compound may be directed to the lysosomes or endoplasmic reticulum, where it can participate in glycoside hydrolysis and other metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl alpha-D-glucopyranoside can be synthesized through various methods. One common method involves the reaction of alpha-D-glucopyranose with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
In industrial settings, the synthesis of benzyl alpha-D-glucopyranoside often involves the use of enzymatic processes. Enzymes such as glycosyltransferases can catalyze the transfer of the glucopyranosyl group to benzyl alcohol, resulting in higher yields and fewer by-products compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzyl alpha-D-glucopyranoside derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alpha-D-glucopyranoside carboxylic acids, while reduction can produce benzyl alpha-D-glucopyranoside alcohols .
Comparación Con Compuestos Similares
Benzyl alpha-D-glucopyranoside can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: Similar in structure but with a methyl group instead of a benzyl group.
Ethyl alpha-D-glucopyranoside: Another similar compound with an ethyl group.
Benzyl beta-D-glucopyranoside: The beta isomer of benzyl alpha-D-glucopyranoside, which has different stereochemistry and biological activity.
Benzyl alpha-D-glucopyranoside is unique due to its specific glycosidic bond and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a key application of Benzyl alpha-D-glucopyranoside in synthesizing complex carbohydrates?
A1: Benzyl alpha-D-glucopyranoside serves as a valuable building block in oligosaccharide synthesis. For instance, it acts as a glycosyl acceptor when reacted with 6-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-glucopyranosyl chloride, ultimately yielding a derivative of methyl 6'-deoxy-6'-fluoro-alpha-isomaltoside upon further synthetic steps. []
Q2: What makes Benzyl alpha-D-glucopyranoside particularly useful in synthesizing specific glycosidic linkages?
A2: The structure of Benzyl alpha-D-glucopyranoside allows for the selective protection and deprotection of hydroxyl groups. This is crucial in controlling the regio- and stereochemistry during glycosylation reactions, enabling the synthesis of desired glycosidic linkages like β-(1→4) or β-(1→6) linkages, as demonstrated in the synthesis of various disaccharides. []
Q3: The research mentions using trichloroacetimidate chemistry with Benzyl alpha-D-glucopyranoside. What's the advantage of this approach?
A3: Utilizing the trichloroacetimidate activation method with a derivative of Benzyl alpha-D-glucopyranoside facilitated the synthesis of a complex branched pentasaccharide, methyl O-(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-O-(2,3,6-tri-O-benzyl-alpha-D-glucopyranosyl)-(1→6)-O-[(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl-(1→4)]-O-(2,3-di-O-benzyl-alpha-D-glucopyranosyl)-(1→4)-2,3,6-tri-O-benzyl-alpha-D-glucopyranoside. This pentasaccharide was then used to study the activity of starch synthase II. []
Q4: The imidate method is highlighted in the synthesis of a tetrasaccharide. How was Benzyl alpha-D-glucopyranoside involved?
A4: In synthesizing a tetrasaccharide unit found in the capsular polysaccharide of Streptococcus pneumoniae type 9V, an 8-ethoxy-carbonyloctyl 6-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranoside derivative, structurally related to Benzyl alpha-D-glucopyranoside, was used as the glycosyl acceptor in a key coupling step. This reaction, utilizing the beta-imidate of a specific trisaccharide, resulted in the desired tetrasaccharide with high stereoselectivity and yield. []
Q5: Were there any notable challenges or limitations encountered when using Benzyl alpha-D-glucopyranoside in these synthesis processes?
A5: Yes, the research indicates that using the alpha-imidate of the trisaccharide in the aforementioned tetrasaccharide synthesis led to the undesired hydrolysis of the imidate group, highlighting the importance of controlling the reactivity and stereochemistry of the intermediates involved. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)








